molecular formula C12H23NO4 B1286378 Boc-ala-otbu CAS No. 58177-77-8

Boc-ala-otbu

Cat. No.: B1286378
CAS No.: 58177-77-8
M. Wt: 245.32 g/mol
InChI Key: QIARYQWAMYNMRX-QMMMGPOBSA-N
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Description

Boc-ala-otbu, also known as tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate, is a compound commonly used in organic synthesis. It is a derivative of alanine, an amino acid, and is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used as a building block in peptide synthesis due to its stability and ease of removal under acidic conditions .

Mechanism of Action

Target of Action

The primary target of Boc-Ala-OtBu is amines . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mode of Action

The Boc group interacts with its targets (amines) by forming a protective layer . This protective layer prevents the amines from reacting with other substances in the environment, thereby preserving their structure and function . The Boc group can be removed from the amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The Boc group affects the amine protection pathway . This pathway involves the addition of the Boc group to amines to form a protective layer, and the subsequent removal of the Boc group when the amines are needed for further reactions . The addition and removal of the Boc group can be controlled to regulate the activity of the amines .

Pharmacokinetics

The boc group is known to enhance the stability of amines, which may improve their bioavailability .

Result of Action

The result of the action of this compound is the protection of amines from unwanted reactions . By forming a protective layer around the amines, the Boc group preserves their structure and function, allowing them to participate in further reactions when needed .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the addition of the Boc group to amines requires aqueous conditions and a base such as sodium hydroxide . The removal of the Boc group requires strong acids . Therefore, the action, efficacy, and stability of this compound are dependent on the chemical environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-ala-otbu is typically synthesized by reacting alanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF) or acetonitrile, at ambient temperature . The Boc group is introduced to protect the amino group of alanine, preventing unwanted side reactions during subsequent synthetic steps.

Industrial Production Methods

In an industrial setting, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient production and minimizes the risk of contamination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-ala-otbu is unique due to its stability under a wide range of conditions and its ease of removal under acidic conditions. This makes it a versatile and valuable tool in peptide synthesis and other applications .

Properties

IUPAC Name

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(9(14)16-11(2,3)4)13-10(15)17-12(5,6)7/h8H,1-7H3,(H,13,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIARYQWAMYNMRX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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